molecular formula C16H28N2 B14467763 Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- CAS No. 65548-73-4

Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl-

Cat. No.: B14467763
CAS No.: 65548-73-4
M. Wt: 248.41 g/mol
InChI Key: XRKIGRHENJSYGE-UHFFFAOYSA-N
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Description

Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- is a heterocyclic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a tetrahydroindolizine core substituted with a diethylamino propyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- typically involves multi-step reactions starting from readily available precursors One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the indolizine ring system

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the indolizine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizine derivatives, while substitution reactions can produce a variety of functionalized indolizine compounds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s pharmacological properties are being explored for therapeutic applications, including as potential treatments for various diseases.

    Industry: Indolizine derivatives are used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The diethylamino propyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- include other indolizine derivatives with different substituents. Examples include:

  • Indolizine, 5,6,7,8-tetrahydro-2-methyl-
  • Indolizine, 5,6,7,8-tetrahydro-3-(3-(dimethylamino)propyl)-2-methyl-
  • Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-ethyl-

Uniqueness

The uniqueness of Indolizine, 5,6,7,8-tetrahydro-3-(3-(diethylamino)propyl)-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino propyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

65548-73-4

Molecular Formula

C16H28N2

Molecular Weight

248.41 g/mol

IUPAC Name

N,N-diethyl-3-(2-methyl-5,6,7,8-tetrahydroindolizin-3-yl)propan-1-amine

InChI

InChI=1S/C16H28N2/c1-4-17(5-2)11-8-10-16-14(3)13-15-9-6-7-12-18(15)16/h13H,4-12H2,1-3H3

InChI Key

XRKIGRHENJSYGE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC1=C(C=C2N1CCCC2)C

Origin of Product

United States

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